7-(Propan-2-yl)-4H,6H-[1,3]diazino[4,5-d]pyrimidine-4-thione
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Overview
Description
7-(Propan-2-yl)-4H,6H-[1,3]diazino[4,5-d]pyrimidine-4-thione is a heterocyclic compound that belongs to the class of diazino pyrimidines. This compound is characterized by its unique structure, which includes a diazine ring fused to a pyrimidine ring with a thione group at the 4-position. The presence of the propan-2-yl group at the 7-position further distinguishes this compound from other similar structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Propan-2-yl)-4H,6H-[1,3]diazino[4,5-d]pyrimidine-4-thione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a diazine derivative with a pyrimidine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or water-ethanol mixtures .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent product quality and higher yields. The choice of industrial method depends on factors such as the availability of starting materials, cost considerations, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-(Propan-2-yl)-4H,6H-[1,3]diazino[4,5-d]pyrimidine-4-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.
Substitution: The diazine and pyrimidine rings can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thione group may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the diazine or pyrimidine rings .
Scientific Research Applications
7-(Propan-2-yl)-4H,6H-[1,3]diazino[4,5-d]pyrimidine-4-thione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 7-(Propan-2-yl)-4H,6H-[1,3]diazino[4,5-d]pyrimidine-4-thione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The thione group plays a crucial role in these interactions, often forming covalent bonds with target molecules. The exact pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine derivatives: These compounds share a similar pyrimidine core but differ in the fused ring structure and functional groups.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a pyrazole ring fused to the pyrimidine ring, offering different chemical and biological properties.
Quinazoline derivatives: These compounds feature a benzene ring fused to a pyrimidine ring, providing unique reactivity and applications.
Uniqueness
7-(Propan-2-yl)-4H,6H-[1,3]diazino[4,5-d]pyrimidine-4-thione is unique due to its specific substitution pattern and the presence of the thione group. This structural uniqueness imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Biological Activity
7-(Propan-2-yl)-4H,6H-[1,3]diazino[4,5-d]pyrimidine-4-thione is a heterocyclic compound notable for its potential biological activities. This compound, characterized by its diazino framework and thione functional group, has garnered attention in medicinal chemistry due to its promising pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H12N4S, with a molecular weight of approximately 220.30 g/mol. The thione group contributes significantly to its reactivity and interaction with biological systems.
Anticancer Activity
Preliminary studies indicate that compounds in the diazino[4,5-d]pyrimidine family exhibit significant cytotoxic effects against various cancer cell lines. For instance, this compound has shown potential as an inhibitor for specific enzymes involved in cancer pathways. Its mechanism may involve the inhibition of key kinases or enzymes that regulate cell proliferation and survival.
Antimicrobial Properties
Research suggests that compounds with similar structural features often display antimicrobial activity . The presence of the thione group may enhance the compound's ability to disrupt microbial cell functions or inhibit essential enzymes in pathogens.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activities of this compound:
- Cytotoxicity Assays : In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines with IC50 values indicating significant potency.
- Enzyme Inhibition Studies : The compound has been tested for its ability to inhibit specific enzymes related to cancer progression. For example, it was found to inhibit certain kinases involved in cell signaling pathways critical for tumor growth.
- Antimicrobial Testing : The compound's efficacy against bacterial strains was evaluated using standard antimicrobial susceptibility tests. Results indicated that it possesses notable antibacterial properties.
Comparison with Related Compounds
To understand the uniqueness of this compound in terms of biological activity, a comparison with structurally similar compounds is essential:
Compound Name | Structure Features | Biological Activity | Unique Characteristics |
---|---|---|---|
Pyrimido[4,5-d]pyrimidine | Contains pyrimidine rings | Antimicrobial | Lacks thione functionality |
Diazepine Derivatives | Six-membered ring with nitrogen | Sedative effects | Different ring structure |
Thiazolidinones | Thiazole ring structure | Antidiabetic properties | Contains sulfur in a different context |
This comparison highlights how the thione group and diazino framework may confer unique biological activities not observed in other similar compounds.
Properties
IUPAC Name |
2-propan-2-yl-8H-pyrimido[4,5-d]pyrimidine-5-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c1-5(2)7-10-3-6-8(13-7)11-4-12-9(6)14/h3-5H,1-2H3,(H,10,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXZXCCECFVLCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C2C(=N1)NC=NC2=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.